molecular formula C16H25Cl2NO2S B10954285 2,5-dichloro-N-decylbenzenesulfonamide

2,5-dichloro-N-decylbenzenesulfonamide

Cat. No.: B10954285
M. Wt: 366.3 g/mol
InChI Key: GPYMUHYLHHIAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-decylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, is characterized by the presence of two chlorine atoms on the benzene ring and a decyl group attached to the nitrogen atom of the sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-decylbenzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with decylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-decylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce the corresponding sulfonic acid and decylamine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted benzenesulfonamides

    Oxidation: Benzenesulfonic acids

    Reduction: Benzenesulfinamides

    Hydrolysis: Benzenesulfonic acid and decylamine

Scientific Research Applications

2,5-Dichloro-N-decylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-decylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may target enzymes involved in folate synthesis, leading to the disruption of essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-decylbenzenesulfonamide is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interaction. This differentiates it from other sulfonamides that may lack such long alkyl chains, thereby influencing its biological activity and applications.

Properties

Molecular Formula

C16H25Cl2NO2S

Molecular Weight

366.3 g/mol

IUPAC Name

2,5-dichloro-N-decylbenzenesulfonamide

InChI

InChI=1S/C16H25Cl2NO2S/c1-2-3-4-5-6-7-8-9-12-19-22(20,21)16-13-14(17)10-11-15(16)18/h10-11,13,19H,2-9,12H2,1H3

InChI Key

GPYMUHYLHHIAHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.